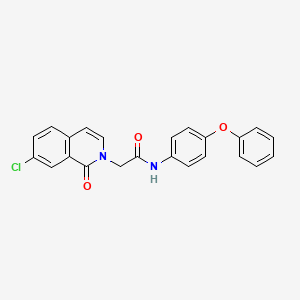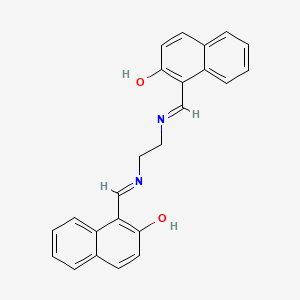
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine is an organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a hexahydro structure, indicating that it is fully saturated, and includes a P-tolylazo group, which is a derivative of azobenzene. The presence of the P-tolylazo group imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, a common method involves the reaction of a suitable amine with a dihalide under basic conditions to form the azepine ring.
Introduction of the P-tolylazo Group: The P-tolylazo group can be introduced through a diazotization reaction followed by azo coupling. This involves the reaction of p-toluidine with nitrous acid to form the diazonium salt, which is then coupled with the azepine ring to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amines or hydrazines.
Substitution: Various substituted azepines depending on the reagents used.
Scientific Research Applications
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azo group can undergo redox reactions, influencing cellular processes. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler azo compound with similar redox properties.
Hexahydroazepine: Lacks the P-tolylazo group but shares the azepine ring structure.
P-toluidine: Contains the P-tolyl group but lacks the azepine ring.
Uniqueness
Hexahydro-1-(4-(P-tolylazo)phenyl)-1H-azepine is unique due to the combination of the hexahydroazepine ring and the P-tolylazo group
Properties
CAS No. |
152173-67-6 |
|---|---|
Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
[4-(azepan-1-yl)phenyl]-(4-methylphenyl)diazene |
InChI |
InChI=1S/C19H23N3/c1-16-6-8-17(9-7-16)20-21-18-10-12-19(13-11-18)22-14-4-2-3-5-15-22/h6-13H,2-5,14-15H2,1H3 |
InChI Key |
ADCRBSUIUXLQTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)
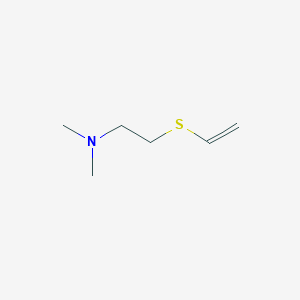
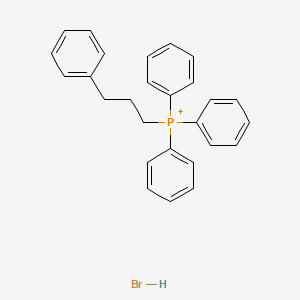
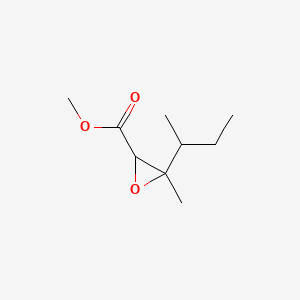



![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)

